molecular formula C19H16N2O5 B4332559 {[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE

{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE

Cat. No.: B4332559
M. Wt: 352.3 g/mol
InChI Key: COXJRCVZGOQYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE is a complex organic compound featuring a benzodioxole moiety and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and isoxazole intermediates. Common synthetic routes may involve:

    Step 1: Formation of the benzodioxole intermediate through cyclization reactions.

    Step 2: Synthesis of the isoxazole ring via cycloaddition reactions.

    Step 3: Coupling of the benzodioxole and isoxazole intermediates using amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzodioxole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of {[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one
  • 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)-1-propanone

Uniqueness

{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE is unique due to its dual benzodioxole and isoxazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-3-16-18(24-10-22-16)5-12(1)8-20-9-14-7-15(21-26-14)13-2-4-17-19(6-13)25-11-23-17/h1-7,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXJRCVZGOQYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
Reactant of Route 2
Reactant of Route 2
{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
Reactant of Route 3
Reactant of Route 3
{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
Reactant of Route 4
Reactant of Route 4
{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
Reactant of Route 5
Reactant of Route 5
{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINE

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